3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold commonly used in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. Key substituents include:
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS2/c1-21-15-11-13-6-7-14(12-15)19(13)17(20)18(8-2-3-9-18)16-5-4-10-22-16/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQSQYDPICGSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the thiophene ring, and the attachment of the cyclopentyl group. Common synthetic routes may involve:
Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Attachment of the Cyclopentyl Group: This step may involve a Friedel-Crafts acylation reaction, where the cyclopentyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitrated or halogenated thiophene derivatives
Scientific Research Applications
3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Substituent Effects at Position 3
Substituent Effects at Position 8
- Thiophene-Cyclopentanecarbonyl vs. Sulfonamide () : Sulfonamide derivatives (e.g., ) exhibit improved solubility and are often used in CNS-targeting drugs due to their ability to cross the blood-brain barrier. In contrast, the thiophene-cyclopentanecarbonyl group in the target compound may offer enhanced π-π stacking interactions with aromatic residues in target proteins .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to maximize yield?
The synthesis typically involves multi-step routes, including cyclocondensation, cyclization, and sulfonylation. For example, cyclopropylidene intermediates are formed via [3+2] cycloaddition, followed by thiophene incorporation using Friedel-Crafts acylation. Key steps require precise control of temperature (0–5°C for cyclization) and solvent selection (e.g., dichloromethane for acylation). Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the bicyclic framework and substituent positions, while IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 432.1543) .
Q. What are the common chemical reactions for derivatization?
The compound undergoes nucleophilic substitution at the methylsulfanyl group using sodium hydride and alkyl halides. The cyclopentanecarbonyl moiety participates in hydrolysis under acidic conditions (HCl/EtOH, reflux) to yield carboxylic acid derivatives. Thiophene rings are susceptible to electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) .
Q. How should this compound be stored to ensure stability?
Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Use desiccants to prevent hygroscopic degradation. Handle with nitrile gloves and PPE to avoid dermal exposure .
Advanced Research Questions
Q. How can enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold be achieved?
Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures stereochemical control. For example, lipase-mediated kinetic resolution of racemic intermediates achieves >90% enantiomeric excess (ee). X-ray crystallography confirms absolute configuration .
Q. What computational strategies predict target interactions and bioactivity?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to dopamine D2/D3 receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ligand conformations and predict binding affinities. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with Ser193) .
Q. How should researchers address contradictions in reported biological activities?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch compound variability via HPLC purity checks .
Q. What methodologies elucidate structure-activity relationships (SAR) for this scaffold?
Systematic substituent variation (e.g., replacing thiophene with furan or pyridine) coupled with in vitro bioassays identifies critical groups. For instance, methylsulfanyl enhances metabolic stability compared to hydroxyl analogs. Free-Wilson analysis quantifies contributions of individual moieties to activity .
Q. How is metabolic stability assessed in preclinical studies?
Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) identify metabolic liabilities. Deuterium incorporation at labile positions (e.g., α to carbonyl) prolongs half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
